Pimavanserin tartrate

Description

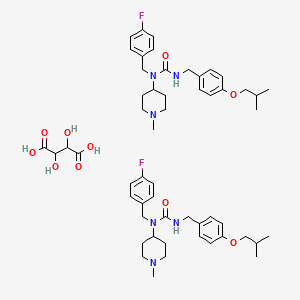

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSULKHNAKTFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H74F2N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706782-28-7 | |

| Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pimavanserin Tartrate's Mechanism of Action on 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimavanserin (B1677881) is an atypical antipsychotic agent that exhibits a unique mechanism of action, primarily targeting the serotonin (B10506) 2A (5-HT2A) receptor. Unlike traditional antipsychotics that often rely on dopamine (B1211576) D2 receptor antagonism, pimavanserin's pharmacological profile is characterized by high selectivity and inverse agonist activity at the 5-HT2A receptor. This targeted approach is believed to contribute to its efficacy in treating psychosis, particularly in vulnerable patient populations such as those with Parkinson's disease, without inducing the motor side effects associated with dopaminergic blockade. This guide provides an in-depth technical overview of pimavanserin's interaction with the 5-HT2A receptor, including its binding affinity, functional selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key modulator of various neurotransmitter systems and is implicated in the pathophysiology of several neuropsychiatric disorders. Pimavanserin tartrate's development marks a significant advancement in the selective targeting of this receptor. Its primary mechanism involves inverse agonism, a process where the drug not only blocks the receptor but also reduces its constitutive, or baseline, activity.[1] This is distinct from neutral antagonism, which only blocks the effects of an agonist.[2]

Quantitative Data: Binding Affinity and Potency

Pimavanserin demonstrates high affinity and selectivity for the human 5-HT2A receptor. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Receptor Binding Affinity (Ki) of Pimavanserin

| Receptor | Species | Ki (nM) | Reference(s) |

| 5-HT2A | Human | 0.087 | [1][3][4] |

| 5-HT2C | Human | 0.44 | [1][3][4] |

| Sigma 1 | 120 | [3][4] | |

| Dopamine D2 | >300 | [1][3] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (IC50) of Pimavanserin

| Assay Type | Receptor | Species | IC50 (nM) | Reference(s) |

| Inverse Agonism | 5-HT2A | 2 | [5] | |

| [3H]ketanserin binding | Human 5-HT2A | 0.35 | [1] | |

| [3H]ketanserin binding | Rat 5-HT2A | 1.0 | [1] |

IC50 represents the concentration of an inhibitor where the response is reduced by half.

Core Mechanism of Action: Functional Selectivity

A critical aspect of pimavanserin's mechanism of action is its functional selectivity, also known as biased agonism. This refers to the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. In the case of the 5-HT2A receptor, pimavanserin exhibits distinct effects on the Gαq/11 and Gαi1 protein-mediated signaling cascades.

Studies have shown that pimavanserin acts as an inverse agonist at the Gαi1-protein coupled pathway .[6][7][8] This means it actively suppresses the constitutive activity of the 5-HT2A receptor when it is coupled to Gαi1. In contrast, it behaves as a neutral antagonist at the canonical Gαq/11-protein pathway , meaning it blocks the action of agonists without affecting the receptor's basal activity.[6][7] This functional selectivity is a key differentiator from other 5-HT2A ligands and is thought to be central to its therapeutic effects.

Signaling Pathways

The following diagram illustrates the differential effects of pimavanserin on the two primary signaling pathways of the 5-HT2A receptor.

Experimental Protocols

The characterization of pimavanserin's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of pimavanserin.

-

Incubation: Allow the reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of pimavanserin to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

Methodology:

-

Membrane Preparation: Utilize cell membranes expressing the 5-HT2A receptor.

-

Assay Buffer: Prepare a buffer containing GDP to facilitate the exchange of [35S]GTPγS upon G-protein activation.

-

Incubation: Incubate the membranes with varying concentrations of pimavanserin in the presence of [35S]GTPγS and GDP.

-

Agonist/Inverse Agonist Measurement:

-

To assess antagonist activity, a 5-HT2A agonist is added to stimulate G-protein activation, and the ability of pimavanserin to inhibit this stimulation is measured.

-

To assess inverse agonist activity, the effect of pimavanserin on basal [35S]GTPγS binding (in the absence of an agonist) is measured. A decrease in basal binding indicates inverse agonism.

-

-

Separation and Quantification: Separate bound from free [35S]GTPγS by filtration and quantify the bound radioactivity.

-

Data Analysis: Analyze the data to determine the potency (EC50 or IC50) and efficacy of pimavanserin.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insight into another important signaling pathway.

Methodology:

-

Cell Line: Utilize a cell line engineered to co-express the human 5-HT2A receptor and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.

-

Assay Setup: Plate the cells in a multi-well format and add varying concentrations of pimavanserin.

-

Agonist Stimulation: Add a 5-HT2A agonist to induce receptor activation and subsequent β-arrestin recruitment.

-

Signal Detection: Measure the recruitment of β-arrestin by detecting the signal from the reporter system (e.g., luminescence, fluorescence resonance energy transfer [FRET]).

-

Data Analysis: Plot the signal against the concentration of pimavanserin to determine its potency and efficacy in modulating agonist-induced β-arrestin recruitment.

Conclusion

This compound's mechanism of action at the 5-HT2A receptor is a compelling example of targeted drug design. Its high affinity, selectivity, and unique functional selectivity, characterized by inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, distinguish it from other antipsychotic agents. This nuanced pharmacological profile is believed to be the basis for its clinical efficacy in treating psychosis without the motor side effects commonly associated with dopamine receptor antagonists. The experimental methodologies outlined in this guide provide a framework for the continued investigation of pimavanserin and the development of future selective 5-HT2A receptor modulators. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance the treatment of neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. acadia.com [acadia.com]

- 4. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]

- 5. Pimavanserin | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. addi.ehu.es [addi.ehu.es]

Pimavanserin: A Technical Guide to its Role as a Selective Serotonin Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1] Its unique mechanism of action, primarily as a selective inverse agonist and antagonist at the serotonin (B10506) 5-HT2A receptor, distinguishes it from other antipsychotics that typically target dopamine (B1211576) D2 receptors.[2][3][4] This selectivity is crucial for its clinical efficacy in managing psychosis without worsening the motor symptoms of Parkinson's disease. This technical guide provides an in-depth exploration of Pimavanserin's core pharmacology, including its binding affinity, functional activity, and impact on downstream signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of clinical trial data are presented to offer a complete resource for researchers and drug development professionals.

Introduction: The 5-HT2A Receptor and Psychosis

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is widely distributed in the central nervous system and is implicated in various physiological and pathological processes, including mood, cognition, and perception.[2] Overactivity of the serotonergic system, particularly through the 5-HT2A receptor, is believed to contribute to the positive symptoms of psychosis, such as hallucinations and delusions.[2] Traditional antipsychotics often antagonize dopamine D2 receptors, which can lead to extrapyramidal symptoms and worsen motor function in patients with Parkinson's disease. Pimavanserin's targeted action on the 5-HT2A receptor provides a therapeutic alternative that avoids these dopaminergic side effects.[1][2]

Pharmacology of Pimavanserin

Binding Affinity and Selectivity

Pimavanserin demonstrates high and selective affinity for the serotonin 5-HT2A receptor. It also exhibits a lower affinity for the 5-HT2C receptor and negligible affinity for a wide range of other receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6][7] This high selectivity is a key feature of its pharmacological profile.

Table 1: Pimavanserin Receptor Binding Affinity

| Receptor | Species | Ki (nM) | pKi | Reference(s) |

| 5-HT2A | Human | 0.087 | 10.06 | [5][6][7] |

| Human | - | 9.3 | [8] | |

| 5-HT2C | Human | 0.44 | 9.36 | [5][6][7] |

| Human | - | 8.80 | [8] | |

| Dopamine D2 | Human | >300 | <6.52 | [5][9] |

| Sigma 1 | Human | 120 | 6.92 | [5][7] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. pKi: The negative logarithm of the Ki value.

Inverse Agonism and Functional Activity

Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist can reduce the constitutive activity of a receptor.[8][10] The 5-HT2A receptor exhibits constitutive, or baseline, activity even in the absence of an agonist.[8][10][11] Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, meaning it not only blocks the effects of serotonin but also reduces this basal signaling.[2][3][4] This inverse agonism is thought to contribute significantly to its therapeutic effects.

Table 2: Pimavanserin Functional Activity

| Assay Type | Receptor | Species | IC50 (nM) | pIC50 | Reference(s) |

| R-SAT (Functional Inverse Agonism) | 5-HT2A | Human | - | 8.7 | [8] |

| [³H]ketanserin Binding | 5-HT2A | Human | 0.35 | 9.46 | [9] |

| R-SAT (Functional Inverse Agonism) | 5-HT2C | Human | - | 7.1 | [8] |

IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. pIC50: The negative logarithm of the IC50 value. R-SAT: Receptor Selection and Amplification Technology assay.

Downstream Signaling Pathways

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). However, evidence also suggests that the 5-HT2A receptor can couple to the Gi1 protein.[12] Pimavanserin has been shown to exhibit biased inverse agonism, preferentially inhibiting the Gαi1-mediated signaling pathway while acting as a neutral antagonist on the canonical Gαq/11 pathway in human brain cortex.[12] This biased signaling may contribute to its specific therapeutic effects.

References

- 1. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy Data | NUPLAZID® (pimavanserin) [nuplazidhcp.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]

- 7. acadia.com [acadia.com]

- 8. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Creation of a constitutively activated state of the 5-HT2A receptor by site-directed mutagenesis: revelation of inverse agonist activity of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological and therapeutic relevance of constitutive activity of 5-HT 2A and 5-HT 2C receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimavanserin (ACP-103) discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Pimavanserin (B1677881) (ACP-103)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimavanserin (ACP-103), marketed as Nuplazid®, represents a paradigm shift in the treatment of Parkinson's Disease Psychosis (PDP). Its development was a targeted effort, moving away from the dopamine-centric mechanisms of traditional antipsychotics, which often worsen motor symptoms in Parkinson's patients. This guide details the scientific journey of Pimavanserin, from the initial hypothesis rooted in the pharmacology of atypical antipsychotics to its successful clinical development and regulatory approval. The core of its innovation lies in its potent and selective inverse agonism at the serotonin (B10506) 5-HT2A receptor, a mechanism that effectively treats psychosis without compromising motor control. This document provides a comprehensive overview of its discovery, preclinical characterization, and the pivotal clinical trials that established its efficacy and safety, offering a technical resource for the scientific community.

Discovery and Rationale: A Targeted Approach

The discovery of Pimavanserin stemmed from a strategic research initiative in the late 1990s by ACADIA Pharmaceuticals.[1] The foundational hypothesis was built on the observation that low doses of the atypical antipsychotic clozapine (B1669256) showed efficacy in treating Parkinson's Disease Psychosis (PDP) with a lower risk of motor side effects compared to other antipsychotics.[1] A critical insight came from molecular pharmacological profiling, which revealed that a common feature of atypical antipsychotics was potent inverse agonist activity at serotonin 5-HT2A receptors.[1][2]

This led to the hypothesis that a highly selective 5-HT2A receptor inverse agonist could provide robust antipsychotic benefits for PDP patients while avoiding the debilitating motor side effects associated with dopamine (B1211576) D2 receptor blockade.[1][2] This targeted approach initiated a high-throughput screening campaign to identify novel, potent, and selective 5-HT2A inverse agonists.[1]

Lead Identification and Optimization

The screening and subsequent chemical lead optimization campaign led to the identification of an early lead compound, AC-90179.[2] While AC-90179 demonstrated attractive in vitro and in vivo pharmacology, it suffered from low oral bioavailability.[2] A major lead optimization effort was then launched to develop an analog with similar pharmacological properties but improved oral bioavailability. This effort culminated in the discovery of Pimavanserin (ACP-103), a structurally similar molecule with much greater oral bioavailability and favorable properties for clinical development.[1][2]

Preclinical Development and Pharmacology

Pimavanserin's preclinical development focused on characterizing its mechanism of action and establishing its antipsychotic-like activity and safety profile in various animal models.

Mechanism of Action

Pimavanserin is a selective serotonin inverse agonist and antagonist.[3][4] Its therapeutic effects are thought to be mediated primarily through potent inverse agonist activity at the serotonin 5-HT2A receptor.[5][6][7][8][9] Inverse agonism means that Pimavanserin not only blocks the receptor but also reduces its constitutive, or baseline, activity.[3] It has a lower affinity for the 5-HT2C receptor and no appreciable affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors, which is key to its favorable side-effect profile, particularly the absence of motor function impairment.[1][8][10][11][12][13]

Recent studies in human brain tissue have further elucidated its mechanism, showing that Pimavanserin acts as an inverse agonist specifically on the 5-HT2A receptor's coupling to Gαi1-proteins, a pathway implicated in hallucinogenic responses, while behaving as a neutral antagonist on the canonical Gαq/11-protein pathway.[14][15]

Receptor Binding and Functional Activity

The selectivity of Pimavanserin for the 5-HT2A receptor is a cornerstone of its pharmacology. Quantitative data from in vitro binding and functional assays demonstrate this selectivity.

Table 1: Receptor Binding and Functional Profile of Pimavanserin

| Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT2A | 0.087 [10][13] | Inverse Agonist (pIC50: 8.7) [16] |

| Serotonin 5-HT2C | 0.44[10][13] | Inverse Agonist (pIC50: 7.1)[16] |

| Sigma 1 | 120[10][13] | Low Affinity |

| Serotonin 5-HT2B | >300[10][12][13] | No Appreciable Affinity |

| Dopamine D2 | >300[10][12][13] | No Appreciable Affinity |

| Muscarinic Receptors | >300[10][12][13] | No Appreciable Affinity |

| Histaminergic Receptors | >300[10][12][13] | No Appreciable Affinity |

| Adrenergic Receptors | >300[10][12][13] | No Appreciable Affinity |

In Vivo Preclinical Models

Pimavanserin demonstrated robust activity in established preclinical rodent models of psychosis.[1] In studies using a rodent model of Alzheimer's disease, which presents with psychosis-like behaviors, Pimavanserin treatment reversed the augmented locomotor response to amphetamine and normalized disrupted prepulse inhibition.[17][18][19] It also prevented head-twitch responses induced by the 5-HT2A agonist DOI.[17][18][19] These findings provided strong preclinical evidence for its potential antipsychotic efficacy.[1]

Clinical Development

The clinical development program for Pimavanserin was designed to rigorously evaluate its efficacy and safety for the treatment of PDP, an indication with no approved therapies at the time.

Phase II Studies

An early Phase II double-blind, placebo-controlled trial in 60 patients with PDP established a critical aspect of Pimavanserin's profile: its excellent motor tolerability.[20] The primary endpoint was met, demonstrating that Pimavanserin did not worsen motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[20] The study also showed positive signals of antipsychotic effect, with significant improvements in global ratings of hallucinations and delusions.[1][21]

Phase III Program for Parkinson's Disease Psychosis

The Phase III program included several key studies that ultimately led to regulatory approval.

-

Study ACP-103-012: This large, international study randomized 298 PDP patients to receive placebo, 10 mg of Pimavanserin, or 40 mg of Pimavanserin.[1] While the 10 mg arm did not show separation from placebo, the 40 mg arm suggested benefits in nighttime sleep and caregiver burden.[1] The study confirmed the safety and motor tolerability of Pimavanserin.[1]

-

Study ACP-103-014: This study, evaluating 10 mg and 20 mg doses of Pimavanserin, was initiated before the results of the -012 study were known. It was terminated early after investigators determined it was unlikely to demonstrate efficacy at these lower doses.[22]

-

Study ACP-103-020 (Pivotal Trial): Learning from the previous studies, the pivotal -020 study was a 6-week, double-blind, placebo-controlled trial that enrolled 199 PDP patients, randomizing them to receive either 40 mg of Pimavanserin or a placebo.[21][23] The trial design was enhanced to limit placebo response.[22][24] The primary endpoint was the change in psychosis symptoms as measured by the Parkinson's disease-adapted Scale for Assessment of Positive Symptoms (SAPS-PD).[24]

The -020 study was highly successful, meeting its primary endpoint with high statistical significance.[1] Pimavanserin also demonstrated significant improvements in key secondary endpoints, including clinical global impression, caregiver burden, and measures of nighttime sleep and daytime wakefulness, all while showing no negative impact on motor function.[1][25]

Table 2: Key Efficacy Results from the Pivotal Phase III Trial (ACP-103-020) for PDP

| Endpoint | Pimavanserin 40 mg (n=95) | Placebo (n=90) | Treatment Difference | p-value |

|---|---|---|---|---|

| SAPS-PD Score Change from Baseline (Primary) | -5.79 | -2.73 | -3.06 | 0.001 [24] |

| CGI-S Score Change from Baseline (Secondary) | -1.1 | -0.6 | -0.5 | 0.0007[25] |

| CGI-I Score at Week 6 (Secondary) | 2.7 | 3.3 | -0.6 | 0.0011[25] |

| Caregiver Burden Scale Change (Secondary) | -3.9 | -1.3 | -2.6 | 0.0016[25] |

| UPDRS Parts II+III Score Change (Motor) | +1.4 | +1.2 | +0.2 | Not Significant[1] |

SAPS-PD: Scale for Assessment of Positive Symptoms-Parkinson's Disease; CGI-S: Clinical Global Impression-Severity; CGI-I: Clinical Global Impression-Improvement; UPDRS: Unified Parkinson's Disease Rating Scale.

Other Indications

Pimavanserin has also been investigated for other indications:

-

Schizophrenia: As an adjunctive treatment, Phase III trials (ENHANCE, ADVANCE-2) did not meet their primary endpoints for improving psychotic symptoms or negative symptoms, respectively, and development for this indication was discontinued.[26][27]

-

Dementia-Related Psychosis (DRP): The Phase III HARMONY study showed that Pimavanserin significantly reduced the risk of relapse of psychosis in patients with DRP who had previously responded to the treatment.[28][29] The trial was stopped early due to positive efficacy.[28][29][30]

Regulatory History and Approval

Pimavanserin's journey to market was expedited by its potential to fill a significant unmet medical need.

-

September 2014: The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Pimavanserin for the treatment of Parkinson's Disease Psychosis.[31][32]

-

April 29, 2016: The FDA approved Nuplazid® (pimavanserin) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, making it the first and only drug approved for this specific indication.[8][9][12][31][33]

-

June 2018: The FDA approved new dosage formulations, a 34 mg capsule and a 10 mg tablet, to improve dosing convenience.[31]

Detailed Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of Pimavanserin for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then stored at -80°C.

-

Radioligand Binding: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (Pimavanserin).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Pimavanserin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vitro Functional Assay for Inverse Agonism (R-SAT™)

-

Objective: To measure the functional activity of Pimavanserin at a receptor, specifically its ability to reduce constitutive receptor activity (inverse agonism).

-

Methodology (Receptor Selection and Amplification Technology - R-SAT™):

-

Cell Transfection: NIH-3T3 cells are transfected with a plasmid DNA encoding the human 5-HT2A receptor. This leads to overexpression of the receptor, which often results in detectable constitutive (agonist-independent) signaling.

-

Cell Culture: The transfected cells are cultured under conditions that select for their growth, which is now coupled to the activation state of the expressed receptor. Constitutive activity of the 5-HT2A receptor drives cell proliferation.

-

Compound Treatment: The cells are treated with varying concentrations of Pimavanserin.

-

Signal Measurement: The effect of the compound on cell proliferation is measured. An inverse agonist will inhibit the constitutive signaling of the receptor, thereby reducing the rate of cell proliferation.

-

Data Analysis: A concentration-response curve is generated, and the pIC50 value (the negative log of the molar concentration producing 50% of the maximum inhibition) is calculated to quantify the potency of the inverse agonist activity.[16]

-

Pivotal Phase III Clinical Trial Protocol (ACP-103-020)

-

Objective: To evaluate the efficacy and safety of Pimavanserin 40 mg for the treatment of Parkinson's Disease Psychosis.

-

Methodology:

-

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[24]

-

Patient Population: Included patients aged ≥40 years with a diagnosis of Parkinson's disease and psychotic symptoms (hallucinations and/or delusions) that developed after the PD diagnosis and were severe enough to warrant treatment.[21][24] Patients were on stable antiparkinsonian medication.[24]

-

Lead-in Phase: A 2-week non-pharmacological lead-in phase was included to acclimate patients to the study procedures and limit placebo response.[24]

-

Randomization: 199 patients were randomized (1:1) to receive either Pimavanserin (40 mg, administered as two 20 mg tablets) or a matching placebo, taken orally once daily for 6 weeks.[21][23][24]

-

Primary Endpoint: The primary efficacy measure was the change from baseline to Week 6 on the SAPS-PD scale. The SAPS-PD is a 9-item scale adapted from the full SAPS to specifically assess the hallucinations and delusions domains relevant to PDP.[23][24] Assessments were conducted by central, independent raters to ensure consistency.[23][24]

-

Key Secondary Endpoints:

-

Motor Function: Assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II and III to ensure no worsening of motor symptoms.[1][23]

-

Clinical Global Impression: Measured using the CGI-Severity (CGI-S) and CGI-Improvement (CGI-I) scales.[25]

-

Caregiver Burden: Assessed using the Caregiver Burden Scale.[25]

-

Sleep and Wakefulness: Evaluated using scales for nighttime sleep and daytime wakefulness.[1][25]

-

-

Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population, comparing the mean change in SAPS-PD scores between the Pimavanserin and placebo groups using an analysis of covariance (ANCOVA).

-

Visualizations: Pathways and Processes

Signaling Pathway and Mechanism of Action

Caption: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor.

Drug Discovery and Development Workflow

Caption: Logical workflow of Pimavanserin's development journey.

Pivotal Phase III Trial (-020) Workflow

Caption: Simplified workflow of the pivotal ACP-103-020 clinical trial.

References

- 1. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. scispace.com [scispace.com]

- 7. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuplazid First Drug Approved for Hallucinations and Delusions Associated with Parkinson’s Disease [ahdbonline.com]

- 10. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.mdedge.com [cdn.mdedge.com]

- 12. accp1.org [accp1.org]

- 13. acadia.com [acadia.com]

- 14. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. addi.ehu.es [addi.ehu.es]

- 16. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 17. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiercebiotech.com [fiercebiotech.com]

- 19. acadia.com [acadia.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. innovationscns.com [innovationscns.com]

- 22. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. acadia.com [acadia.com]

- 24. Pimavanserin for patients with Parkinson's disease psychosis: a randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. psychiatrictimes.com [psychiatrictimes.com]

- 27. acadia.com [acadia.com]

- 28. acadiapharm.gcs-web.com [acadiapharm.gcs-web.com]

- 29. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]

- 30. Pimavanserin Efficacy for Dementia-Related Psychosis Leads to Early Discontinuation of Pivotal Phase 3 Trial - - Practical Neurology [practicalneurology.com]

- 31. Pimavanserin - Wikipedia [en.wikipedia.org]

- 32. fiercebiotech.com [fiercebiotech.com]

- 33. FDA Approves ACADIA Pharmaceuticals’ NUPLAZID™ (pimavanserin) | American Parkinson Disease Association [apdaparkinson.org]

The Central Nervous System Pharmacodynamics of Pimavanserin Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin (B1677881) tartrate, a novel atypical antipsychotic, represents a significant departure from traditional dopamine (B1211576) receptor antagonists. Its unique mechanism of action, primarily centered on the serotonergic system, has established it as a targeted therapy for psychosis, particularly in vulnerable patient populations where dopamine blockade is undesirable. This in-depth technical guide elucidates the core pharmacodynamics of pimavanserin within the central nervous system. It details its receptor binding profile, functional activity as a potent inverse agonist at the serotonin (B10506) 2A (5-HT2A) receptor, and its influence on downstream signaling cascades. Furthermore, this guide provides comprehensive methodologies for the key experimental protocols used to characterize its CNS activity, alongside visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike conventional and most atypical antipsychotics that exert their effects through dopamine D2 receptor antagonism, pimavanserin's therapeutic action is attributed to its unique and selective activity at serotonin receptors.[3][4] This targeted approach avoids the motor side effects commonly associated with dopaminergic blockade, a critical advantage in the treatment of patients with Parkinson's disease.[2] This guide will provide a detailed examination of the pharmacodynamic properties of pimavanserin in the central nervous system.

Receptor Binding Affinity and Selectivity

Pimavanserin exhibits a high affinity and selectivity for the 5-HT2A receptor. Its binding profile has been extensively characterized through in vitro radioligand binding assays. The quantitative data from these studies are summarized in Table 1. Pimavanserin demonstrates a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has negligible affinity for a wide range of other neurotransmitter receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6]

| Receptor | Pimavanserin Ki (nM) |

| Serotonin 5-HT2A | 0.087[5][6] |

| Serotonin 5-HT2C | 0.44[5][6] |

| Sigma 1 | 120[5][6] |

| Serotonin 5-HT2B | >300[5][6] |

| Dopamine D2 | >300[5][6] |

| Muscarinic | >300[5][6] |

| Histaminergic | >300[5][6] |

| Adrenergic | >300[5][6] |

| Table 1: Pimavanserin Receptor Binding Affinities (Ki) |

Mechanism of Action: 5-HT2A Inverse Agonism

Pimavanserin functions as a potent inverse agonist and antagonist at the 5-HT2A receptor.[3][4] Inverse agonism is a key aspect of its mechanism, meaning that it not only blocks the action of agonists but also reduces the receptor's constitutive activity, a state of signaling in the absence of an agonist. This is distinct from a neutral antagonist, which only blocks agonist binding without affecting the receptor's basal activity.[2]

Functional Selectivity in G-Protein Coupling

Recent studies have revealed that pimavanserin exhibits functional selectivity, or biased agonism, in its interaction with the 5-HT2A receptor's downstream signaling pathways. The 5-HT2A receptor can couple to different G-proteins, primarily Gαq/11 and Gαi1.[7][8] Pimavanserin acts as an inverse agonist at the 5-HT2A receptor when it is coupled to Gαi1 proteins, a pathway thought to be involved in the hallucinogenic effects of some serotonergic compounds.[7][9] Conversely, it behaves as a neutral antagonist at the Gαq/11-protein coupled pathway, which is the canonical signaling pathway for 5-HT2A receptors leading to the activation of phospholipase C.[7][9]

Effects on Neurotransmitter Systems

By selectively modulating the 5-HT2A receptor, pimavanserin influences downstream neurotransmitter systems, particularly dopamine and glutamate, without directly binding to their receptors.

Modulation of Dopaminergic Pathways

Hyperactivity of cortical 5-HT2A receptors is thought to contribute to the hyperactivation of mesolimbic dopamine pathways, a key neurobiological feature of psychosis.[9][10] Pimavanserin, through its inverse agonism at cortical 5-HT2A receptors, is hypothesized to reduce the excitatory drive on ventral tegmental area (VTA) dopamine neurons, thereby normalizing dopamine release in the nucleus accumbens and mitigating psychotic symptoms.[9]

Attenuation of Glutamatergic Signaling

Excessive glutamatergic signaling is also implicated in the pathophysiology of psychosis. 5-HT2A receptors are located on cortical pyramidal neurons and modulate their activity.[5] Pimavanserin is proposed to reduce the hyperactivity of these glutamatergic neurons, which in turn decreases the excitatory input to the VTA and further contributes to the stabilization of the mesolimbic dopamine pathway.[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of pimavanserin.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of pimavanserin for the 5-HT2A receptor.

Objective: To quantify the competitive binding of pimavanserin to the 5-HT2A receptor.

Materials:

-

Radioligand: [3H]ketanserin.[3]

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor, or rat frontal cortex tissue homogenates.[3][6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]

-

Test Compound: Pimavanserin tartrate.

-

Non-specific Binding Control: 10 µM Spiperone (B1681076).[11]

-

96-well microplates, filter plates (e.g., GF/B), vacuum manifold, and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-K1 cells or dissect rat frontal cortex.

-

Homogenize in ice-cold assay buffer.

-

Centrifuge to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and determine protein concentration.[11]

-

-

Binding Reaction:

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.[3]

-

-

Quantification:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure radioactivity using a scintillation counter.[3]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of pimavanserin to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[3]

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals following pimavanserin administration.

Objective: To assess the effect of pimavanserin on neurotransmitter release in the prefrontal cortex and nucleus accumbens.

Materials:

-

Subjects: Male Wistar or Sprague-Dawley rats.[12]

-

Microdialysis Probes: Concentric probes with a semi-permeable membrane.[12]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[13]

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[13]

-

Stereotaxic apparatus, infusion pump, and fraction collector.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or nucleus accumbens).[13]

-

Secure the cannula with dental cement.

-

Allow the animal to recover for a specified period.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[13]

-

Administer pimavanserin (systemically or via reverse dialysis).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, serotonin, and their metabolites.[13]

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of any changes.

-

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a process that is often deficient in psychotic disorders. This behavioral assay is used to evaluate the antipsychotic-like potential of pimavanserin in animal models.

Objective: To determine if pimavanserin can reverse deficits in sensorimotor gating induced by psychomimetic drugs.

Materials:

-

Subjects: Mice or rats.[15]

-

Apparatus: Acoustic startle chambers equipped to deliver auditory stimuli and measure the startle response.[15]

-

Psychomimetic Agent (optional): A drug to induce a PPI deficit, such as the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine).[10]

Procedure:

-

Acclimation: Place the animal in the startle chamber for an acclimation period with background noise.[16]

-

Drug Administration: Administer pimavanserin or vehicle, followed by the psychomimetic agent if applicable.

-

Test Session:

-

Data Analysis:

-

Measure the startle amplitude for each trial type.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].[17]

-

Compare the %PPI between treatment groups.

-

Conclusion

The pharmacodynamic profile of this compound in the central nervous system is characterized by its high affinity and selective inverse agonist activity at the 5-HT2A receptor. This unique mechanism, which avoids direct interaction with the dopamine D2 receptor, allows for the effective modulation of downstream dopaminergic and glutamatergic pathways implicated in psychosis, without inducing motor deficits. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of targeted serotonergic therapies for neuropsychiatric disorders. The continued elucidation of pimavanserin's nuanced interactions with CNS signaling cascades will undoubtedly pave the way for the discovery of next-generation antipsychotics with improved efficacy and tolerability.

References

- 1. Development of a UPLC–MS/MS method for determination of this compound in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The impact of pimavanserin on psychotic phenotypes and tau phosphorylation in the P301L/COMT– and rTg(P301L)4510 mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. A rapid, simple and highly sensitive UPLC-MS/MS method for quantitation of pimavanserin in plasma and tissues: Application to pharmacokinetics and brain uptake studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pimavanserin and Parkinson’s Disease Psychosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

Pimavanserin's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin (B1677881) is an atypical antipsychotic agent distinguished by its unique mechanism of action, which deviates from the traditional dopamine (B1211576) D2 receptor antagonism central to many antipsychotic medications.[1][2] Its therapeutic effects, particularly in the context of Parkinson's disease psychosis, are primarily attributed to its potent and selective interaction with specific serotonin (B10506) (5-HT) receptor subtypes.[3][4] This technical guide provides an in-depth exploration of pimavanserin's binding affinity for various serotonin receptors, detailing the quantitative data, the experimental methodologies used to ascertain these affinities, and the relevant signaling pathways.

Quantitative Binding Affinity Data

Pimavanserin exhibits a high affinity for the serotonin 5-HT2A receptor, acting as an inverse agonist and antagonist.[5][6] Its affinity for the 5-HT2C receptor is notably lower, and it demonstrates negligible affinity for a wide range of other receptors, including dopaminergic, muscarinic, histaminergic, and adrenergic receptors.[5][6] This selectivity is a key feature of its pharmacological profile.[7]

The binding affinities of pimavanserin for various receptors are summarized in the tables below. The data are presented as Ki (inhibition constant), pKi (-log Ki), IC50 (half maximal inhibitory concentration), and EC50 (half maximal effective concentration) values, derived from various in vitro and in vivo studies.

Table 1: Pimavanserin Binding Affinity (Ki) for Serotonin and Other Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue | Assay Type | Reference(s) |

| Serotonin 5-HT2A | 0.087 | Human | Radioligand Binding | [3][5][6][8][9] |

| 0.4 | - | R-SAT™ | [5] | |

| Serotonin 5-HT2C | 0.44 | Human | Radioligand Binding | [3][5][6][8][9] |

| 16 | - | R-SAT™ | [5] | |

| Serotonin 5-HT2B | >300 | Human | Radioligand Binding | [5][6] |

| Sigma 1 | 120 | Human | Radioligand Binding | [5][6][8][9] |

| Dopamine D2 | >300 | Human | Radioligand Binding | [5][6] |

| Muscarinic M1-M5 | >300 | Human | Radioligand Binding | [5][6] |

| Adrenergic (various) | >300 | Human | Radioligand Binding | [5][6] |

| Histaminergic H1 | >300 | Human | Radioligand Binding | [5][6] |

Table 2: Pimavanserin Functional Activity (pKi, pIC50, IC50, EC50)

| Parameter | Value | Receptor | Assay System | Reference(s) |

| pKi (membranes) | 9.3 | 5-HT2A | [3H]ketanserin binding | [10] |

| pKi (whole cells) | 9.70 | 5-HT2A | [3H]ketanserin binding | [10] |

| pKi (membranes) | 8.80 | 5-HT2C | - | [10] |

| pKi (whole cells) | 8.00 | 5-HT2C | - | [10] |

| pIC50 (inverse agonist) | 8.7 | 5-HT2A | Cell-based functional assay | [10] |

| pIC50 (inverse agonist) | 7.1 | 5-HT2C | R-SAT™ | [10] |

| IC50 (inverse agonist) | 2 nM | 5-HT2A | - | [11] |

| EC50 (cortex) | 0.6 ng/ml | 5-HT2A | [11C]CIMBI-36 PET | [12] |

| EC50 (choroid plexus) | 6.0 ng/ml | 5-HT2C | [11C]CIMBI-36 PET | [12] |

| EC50 | 2.5 ng/ml | 5-HT2C | [11C]AC1332 PET | [12] |

Experimental Protocols

The characterization of pimavanserin's binding affinity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay is a standard method to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[13]

-

Objective: To determine the inhibitory constant (Ki) of pimavanserin for the human 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[14]

-

Test compound: Pimavanserin.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Ketanserin).[15]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of pimavanserin.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.[15]

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells with only radioligand).

-

Plot the percentage of specific binding against the logarithm of the pimavanserin concentration to generate a dose-response curve.

-

Calculate the IC50 value from the curve using non-linear regression.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

-

[35S]GTPγS Binding Scintillation Proximity Assay (SPA)

This functional assay measures the activation of G-proteins coupled to a receptor, providing insights into the agonist or inverse agonist properties of a compound.[16][17]

-

Objective: To assess the inverse agonist activity of pimavanserin at the 5-HT2A receptor by measuring its effect on G-protein activation.

-

Materials:

-

Membranes from postmortem human prefrontal cortex or cells expressing the 5-HT2A receptor.[16][17]

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Specific antibodies for Gα subunits (e.g., Gαq/11 and Gαi1).[16][17]

-

Protein A-coated SPA beads.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

Pimavanserin.

-

-

Procedure:

-

Incubation Mix: Prepare a mixture of membranes, GDP, and varying concentrations of pimavanserin in the assay buffer.

-

G-protein Activation: Initiate the reaction by adding [35S]GTPγS.

-

Immunocapture: After incubation, add specific Gα subunit antibodies to capture the activated G-proteins.

-

SPA Bead Addition: Add Protein A-coated SPA beads, which bind to the antibodies.

-

Signal Detection: When [35S]GTPγS is bound to the G-protein captured on the SPA bead, it comes into close proximity, allowing the emitted beta particles to excite the scintillant within the bead, producing light that is detected by a microplate scintillation counter.

-

-

Data Analysis: A decrease in [35S]GTPγS binding in the presence of pimavanserin, below the basal level, indicates inverse agonist activity.[16][17]

Cyclic AMP (cAMP) Functional Assay

This assay is used to determine the functional effect of a compound on receptors that are coupled to the adenylyl cyclase signaling pathway (Gs or Gi/o).[18][19][20]

-

Objective: To measure changes in intracellular cAMP levels in response to pimavanserin to characterize its functional activity at Gi/o-coupled serotonin receptors.

-

Materials:

-

Cells stably expressing the serotonin receptor of interest (e.g., CHO-K1 cells).[18]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Pimavanserin.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20]

-

Cell culture medium and buffers.

-

-

Procedure:

-

Cell Seeding: Seed the cells in a microplate and allow them to adhere.

-

Compound Addition: Treat the cells with varying concentrations of pimavanserin.

-

Stimulation: Add forskolin to stimulate cAMP production. For Gi-coupled receptors, an agonist is added to inhibit this stimulation, and the effect of an antagonist/inverse agonist is measured as a reversal of this inhibition.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit.

-

-

Data Analysis: For a Gi-coupled receptor, an inverse agonist would increase the forskolin-stimulated cAMP levels by inhibiting the constitutive activity of the receptor. The EC50 or IC50 value is determined from the dose-response curve.

Signaling Pathways and Visualizations

Pimavanserin's interaction with 5-HT2A receptors modulates specific intracellular signaling cascades. The 5-HT2A receptor is primarily coupled to Gαq/11 proteins, but can also couple to Gαi/o proteins.[16][17] Pimavanserin acts as a neutral antagonist at the Gαq/11 pathway and as an inverse agonist at the Gαi1 pathway in human brain cortex.[16][17]

Diagrams of Signaling Pathways and Experimental Workflow

Caption: Pimavanserin's neutral antagonism at the 5-HT2A-Gαq/11 pathway.

Caption: Pimavanserin's inverse agonism at the 5-HT2A-Gαi1 pathway.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. acadia.com [acadia.com]

- 6. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]

- 10. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 11. Pimavanserin | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 12. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. resources.revvity.com [resources.revvity.com]

Pimavanserin's Selective Modulation of 5-HT2A Receptor Downstream Signaling: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin (B1677881), an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis, exhibits a unique pharmacological profile at the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of pimavanserin's effects on the downstream signaling pathways of the 5-HT2A receptor. It delves into its mechanism as a selective inverse agonist, with a particular focus on its biased signaling properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system, implicated in a variety of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Its activation initiates a cascade of intracellular signaling events primarily through Gαq/11 and Gαi1 proteins, as well as through β-arrestin pathways. Pimavanserin's therapeutic efficacy is attributed to its distinct interaction with the 5-HT2A receptor, where it demonstrates functional selectivity, a phenomenon where a ligand preferentially activates one signaling pathway over another. This guide explores the nuances of pimavanserin's interaction with these pathways.

Pimavanserin's Pharmacological Profile at the 5-HT2A Receptor

Pimavanserin is characterized as a potent and selective inverse agonist at the 5-HT2A receptor.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. Unlike a neutral antagonist, which simply blocks agonist binding, an inverse agonist can reduce the constitutive activity of a receptor in the absence of an agonist.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of pimavanserin for the 5-HT2A receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]ketanserin, which binds to the receptor. The ability of pimavanserin to displace this radioligand is measured to determine its inhibitory constant (Ki).

| Parameter | Value | Assay Condition | Reference |

| Ki | 0.5 nM | Displacement of [3H]ketanserin from human 5-HT2A receptors in postmortem brain membrane homogenate. | [3] |

| pKi | 9.3 | Determined in membrane radioligand binding assay. | [3] |

| Ki | 0.06 nM | Displacement of [3H]ketanserin from human 5-HT2A receptor. | [3] |

Functional Selectivity: Biased Agonism

A key feature of pimavanserin's mechanism of action is its biased agonism. It exhibits functional selectivity by acting as an inverse agonist on the Gαi1 signaling pathway while behaving as a neutral antagonist on the canonical Gαq/11 pathway.[3][4][5] This differential modulation of downstream signaling is thought to contribute to its antipsychotic effects without the motor side effects associated with other antipsychotics.

| Pathway | Pimavanserin's Effect | Description | Reference |

| Gαi1 | Inverse Agonist | Pimavanserin promotes a concentration-dependent inhibition of the 5-HT2A receptor's coupling to Gαi1-proteins. | [3][4][5] |

| Gαq/11 | Neutral Antagonist | The response of Gαq/11-proteins is unaltered by pimavanserin. | [3][4][5] |

Downstream Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor transduces signals through multiple intracellular pathways upon activation. Pimavanserin's selective modulation of these pathways is central to its therapeutic action.

Gαq/11 Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pimavanserin acts as a neutral antagonist at this pathway, meaning it blocks the action of agonists but does not affect the basal activity of the receptor.[3][4][5]

Gαi1 Pathway

The 5-HT2A receptor can also couple to Gαi1 proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Pimavanserin demonstrates inverse agonism at this pathway, actively reducing the constitutive signaling through Gαi1.[3][4][5] This effect is believed to be crucial for its antipsychotic properties.

β-Arrestin Pathway

β-arrestins are scaffolding proteins that play a key role in the desensitization, internalization, and signaling of GPCRs. Upon agonist stimulation, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin. This can lead to the uncoupling of the receptor from G proteins and can also initiate G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway. While the direct effect of pimavanserin on β-arrestin recruitment to the 5-HT2A receptor is an area of ongoing research, understanding this pathway is critical for a complete picture of its functional selectivity.

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK) is a downstream effector that can be activated by both G protein-dependent and β-arrestin-dependent pathways. The activation of ERK (phosphorylation) is a convergence point for multiple signaling cascades and plays a role in regulating gene expression and cell survival. Studies have shown that pimavanserin can modulate ERK phosphorylation, although the precise mechanisms are still under investigation.

Key Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the effects of pimavanserin on 5-HT2A receptor signaling.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of pimavanserin for the 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat frontal cortex).[4][6]

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).[4][6]

-

Pimavanserin stock solution.

-

Non-specific binding control: Unlabeled ketanserin (B1673593) or mianserin (B1677119) (1 µM).[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

96-well plates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.[6]

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of pimavanserin.

-

In a 96-well plate, add in the following order:

-

Total Binding: Assay buffer, [3H]ketanserin (final concentration ~0.5-1.0 nM), and membrane preparation.[4]

-

Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane preparation.[4]

-

Competition Binding: Pimavanserin at various concentrations, [3H]ketanserin, and membrane preparation.[4]

-

-

Incubate the plate at room temperature (or 37°C) for 30-60 minutes to reach equilibrium.[4]

-

Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of pimavanserin from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Materials:

-

Membrane preparations expressing 5-HT2A receptors.

-

[35S]GTPγS.

-

GDP.

-

Pimavanserin stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Antibodies specific for Gαi1 and Gαq/11 for immunoprecipitation (optional, for specificity).

-

Scintillation Proximity Assay (SPA) beads (optional).

-

-

Procedure:

-

Pre-incubate the membranes with pimavanserin at various concentrations.

-

Add GDP to the reaction mixture (the optimal concentration needs to be determined empirically, typically 10-30 µM).[8]

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

For inverse agonism, a decrease in basal [35S]GTPγS binding in the presence of pimavanserin is measured. For neutral antagonism, the ability of pimavanserin to block agonist-stimulated [35S]GTPγS binding is assessed without affecting the basal binding.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

BRET is a proximity-based assay used to measure protein-protein interactions in live cells.

-

Materials:

-

HEK293 cells.

-

Expression vectors for 5-HT2A receptor fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus or YFP).

-

Cell culture reagents and transfection reagents.

-

Pimavanserin stock solution.

-

5-HT2A receptor agonist (e.g., serotonin).

-

Coelenterazine (B1669285) h (luciferase substrate).

-

96-well white, clear-bottom plates.

-

BRET-compatible plate reader.

-

-

Procedure:

-

Co-transfect HEK293 cells with the 5-HT2A-Rluc and Venus-β-arrestin-2 constructs.

-

Plate the transfected cells in 96-well plates and grow for 24-48 hours.

-

Replace the culture medium with assay buffer.

-

Pre-incubate the cells with pimavanserin or vehicle for a specified time.

-

Add the 5-HT2A agonist to stimulate β-arrestin recruitment.

-

Add coelenterazine h to the wells.

-

Immediately measure the luminescence at two wavelengths (one for the donor, Rluc, and one for the acceptor, Venus) using a BRET plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.

-

To assess pimavanserin's effect, compare the agonist-induced BRET signal in the presence and absence of pimavanserin.

-

Western Blot for Phospho-ERK1/2

This technique is used to measure the phosphorylation (activation) of ERK1/2.

-

Materials:

-

Cells expressing 5-HT2A receptors.

-

Pimavanserin stock solution.

-

5-HT2A receptor agonist.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with pimavanserin and/or agonist for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.[9][10][11][12]

-

Conclusion

Pimavanserin's unique pharmacological profile as a biased inverse agonist at the 5-HT2A receptor provides a compelling example of how functional selectivity can be harnessed for therapeutic benefit. Its ability to selectively modulate downstream signaling pathways, particularly its inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, is thought to be central to its antipsychotic efficacy with a favorable side effect profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of pimavanserin and to aid in the development of future therapeutics targeting the 5-HT2A receptor and other GPCRs. A thorough understanding of its interaction with the β-arrestin pathway will be a key area for future research to fully elucidate its mechanism of action.

References

- 1. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]

- 2. Pimavanserin, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. HTRF ADV.ERK P-T202/Y204 KIT-WEICHILAB [weichilab.com]

A Preclinical Pharmacological Overview of Pimavanserin Tartrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pimavanserin (B1677881) is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[1][2] Its unique pharmacological profile, characterized by potent and selective inverse agonism at the serotonin (B10506) 5-HT2A receptor without activity at dopaminergic receptors, distinguishes it from first and second-generation antipsychotics.[3][4] This technical guide provides an in-depth summary of the preclinical data for Pimavanserin tartrate, focusing on its receptor binding affinity, functional activity, and efficacy in various animal models. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development.

In Vitro Pharmacology

Pimavanserin's mechanism of action is primarily mediated by its high-affinity binding and inverse agonist activity at the serotonin 5-HT2A receptor.[5][6] Unlike other antipsychotics, it has no appreciable affinity for dopamine, muscarinic, histaminergic, or adrenergic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor symptom exacerbation.[4][7]

Receptor Binding Profile

Radioligand binding assays have been utilized to determine the affinity of Pimavanserin for a wide range of neurotransmitter receptors. The data consistently demonstrate high affinity and selectivity for the 5-HT2A receptor, with approximately 40-fold lower affinity for the 5-HT2C receptor.[8] Affinity for other receptors is negligible.[9]

Table 1: Receptor Binding Affinity Profile of Pimavanserin